N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H25N7O3 and its molecular weight is 483.532. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds closely related to N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide have shown promise in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) found that certain pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, exhibited higher anticancer activity compared to the reference drug doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential in Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, which are structurally related, have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Damont et al. (2015) reported that these derivatives displayed subnanomolar affinity for the TSPO, comparable to the parent molecule, suggesting their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Synthesis and Characterization for Drug Development
In drug development, the synthesis and characterization of related compounds are crucial. Mohammed, Vishwakarma, and Bharate (2015) demonstrated the utility of this approach for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including key intermediates involved in sildenafil synthesis, showcasing the relevance of these compounds in pharmaceutical research (Mohammed, Vishwakarma, & Bharate, 2015).
Insecticidal and Antibacterial Potential
The pyrimidine-linked pyrazole heterocyclics, which include structures similar to the compound , have been evaluated for their insecticidal and antibacterial potential. Deohate and Palaspagar (2020) synthesized compounds that showed promising results against Pseudococcidae insects and various microorganisms, indicating a broad spectrum of biological activity (Deohate & Palaspagar, 2020).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues of the compound , have shown adenosine receptor affinity. Harden, Quinn, and Scammells (1991) synthesized a series of these compounds, testing them for A1 adenosine receptor affinity and finding significant activity, which can be crucial in developing treatments for cardiovascular diseases (Harden, Quinn, & Scammells, 1991).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been implicated in various types of cancer .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . For instance, some compounds have demonstrated significant inhibitory activity with IC50 values in the nanomolar range .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-9-10-20(16(2)11-15)32-24-19(13-29-32)25(28-14-27-24)33-22(12-17(3)31-33)30-26(34)18-7-6-8-21(35-4)23(18)36-5/h6-14H,1-5H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWTVTQNYHZDAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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